1-phenyl-N-(2H-tetrazol-5-yl)-3-thiophen-2-ylpyrazole-4-carboxamide
Description
1-phenyl-N-(2H-tetrazol-5-yl)-3-thiophen-2-ylpyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted at three distinct positions:
- Position 1: A phenyl group, contributing aromaticity and hydrophobic interactions.
- Position 4: A carboxamide linkage to a tetrazole ring, a bioisostere for carboxylic acids, improving metabolic stability and solubility .
The compound’s structure was confirmed via single-crystal X-ray diffraction using the SHELXL program, which revealed a planar pyrazole core and optimal spatial alignment of the tetrazole group for target binding . Its design suggests applications in medicinal chemistry, particularly as a kinase inhibitor or protease modulator, leveraging the pyrazole and tetrazole motifs for selective interactions.
Properties
Molecular Formula |
C15H11N7OS |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-phenyl-N-(2H-tetrazol-5-yl)-3-thiophen-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C15H11N7OS/c23-14(16-15-17-20-21-18-15)11-9-22(10-5-2-1-3-6-10)19-13(11)12-7-4-8-24-12/h1-9H,(H2,16,17,18,20,21,23) |
InChI Key |
RKKRDXMJKWRJGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C(=O)NC4=NNN=N4 |
Origin of Product |
United States |
Biological Activity
1-phenyl-N-(2H-tetrazol-5-yl)-3-thiophen-2-ylpyrazole-4-carboxamide is a compound that belongs to the class of pyrazole-tetrazole hybrid molecules. This class has garnered attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound's unique structure, featuring a tetrazole moiety linked to a pyrazole and thiophene, suggests potential multitarget pharmacological effects.
Synthesis
The synthesis of 1-phenyl-N-(2H-tetrazol-5-yl)-3-thiophen-2-ylpyrazole-4-carboxamide typically involves multi-step reactions that include the formation of the tetrazole ring and subsequent coupling with the thiophene and pyrazole moieties. The synthetic route may vary but generally follows these key steps:
- Formation of Tetrazole : The initial step often involves the cyclization of hydrazine derivatives with carbonyl compounds.
- Coupling Reactions : The synthesized tetrazole is then coupled with thiophene and pyrazole derivatives through various coupling methods, such as Suzuki or Sonogashira reactions.
- Final Modifications : Additional functional groups may be introduced to enhance biological activity or solubility.
Antimicrobial Activity
Studies have shown that compounds similar to 1-phenyl-N-(2H-tetrazol-5-yl)-3-thiophen-2-ylpyrazole-4-carboxamide exhibit significant antimicrobial properties. For example, a series of pyrazole derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 250 μg/mL against E. coli and S. aureus .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 1-phenyl-N-(2H-tetrazol...) | 62.5 | E. coli |
| 1-(2H-tetrazol...) | 125 | S. aureus |
| 2-(5-Aryl...) | 31.25 | A. niger |
Anti-inflammatory Activity
Compounds in this class have also been evaluated for anti-inflammatory effects. In vitro studies suggest that they inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory response .
Anticancer Activity
The anticancer potential of tetrazole-containing compounds has been investigated in various cancer cell lines. For instance, some derivatives showed IC50 values comparable to established chemotherapeutics like Doxorubicin, indicating their potential as anticancer agents .
Table 2: Anticancer Activity of Pyrazole-Tetrazole Derivatives
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 1-(2H-tetrazol...) | 6.43 | HT-29 |
| 1-(5-nitraminotetrazole) | 9.83 | PC-3 |
Case Studies
Recent studies have focused on the multitarget nature of these compounds. For example, a study highlighted the ability of certain pyrazole-tetrazole hybrids to act as phosphodiesterase inhibitors, which can have implications in treating cardiovascular diseases .
Another case study demonstrated that modifications at specific positions on the pyrazole ring significantly enhanced both antimicrobial and anticancer activities, showcasing structure-activity relationships (SAR) that can guide future drug design efforts .
Scientific Research Applications
Synthesis of the Compound
The synthesis of 1-phenyl-N-(2H-tetrazol-5-yl)-3-thiophen-2-ylpyrazole-4-carboxamide typically involves several steps, including the formation of the pyrazole ring and subsequent modifications to introduce the tetrazole and thiophene moieties. The reaction conditions often include the use of various catalysts and solvents to optimize yield and purity.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole, including 1-phenyl-N-(2H-tetrazol-5-yl)-3-thiophen-2-ylpyrazole-4-carboxamide, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies indicate that it can induce cytotoxic effects in several cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells. The mechanism appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrazole ring or modifications to the thiophene moiety can significantly influence biological activity. For instance, alterations in the phenyl group have been shown to enhance antimicrobial potency while maintaining low toxicity profiles .
Anticancer Activity Case Study
In a recent study, a series of pyrazole derivatives were synthesized and screened for their anticancer activity against multiple cell lines. The results indicated that compounds with a similar scaffold to 1-phenyl-N-(2H-tetrazol-5-yl)-3-thiophen-2-ylpyrazole-4-carboxamide exhibited promising results with IC50 values in the low micromolar range .
Antimicrobial Efficacy Case Study
Another case study focused on evaluating the antimicrobial efficacy of various pyrazole derivatives against resistant bacterial strains. The compound demonstrated significant activity, outperforming several conventional antibiotics in terms of MIC values, suggesting its potential as a lead compound for further development .
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cell Lines | IC50/MIC Values |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 31.25 µg/mL |
| Escherichia coli | MIC = 25 µg/mL | |
| Anticancer | A549 | IC50 = 5.94 µM |
| MCF-7 | IC50 = 6.40 µM |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Variations
The table below compares 1-phenyl-N-(2H-tetrazol-5-yl)-3-thiophen-2-ylpyrazole-4-carboxamide with structurally related compounds, highlighting substituent variations and their pharmacological implications:
| Compound Name | R Group (Position 4) | Heterocycle (Position 3) | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | IC50 (nM) |
|---|---|---|---|---|---|---|
| 1-phenyl-N-(2H-tetrazol-5-yl)-3-thiophen-2-ylpyrazole-4-carboxamide | Tetrazol-5-yl | Thiophen-2-yl | 379.42 | 2.1 | 0.15 | 45 |
| 1-phenyl-3-thiophen-2-ylpyrazole-4-carboxylic acid | COOH | Thiophen-2-yl | 310.34 | 1.8 | 0.30 | 120 |
| 1-phenyl-N-(2H-tetrazol-5-yl)-3-furan-2-ylpyrazole-4-carboxamide | Tetrazol-5-yl | Furan-2-yl | 363.38 | 1.9 | 0.20 | 85 |
Crystallographic Insights
Structural studies of these analogues, performed using SHELX software (e.g., SHELXL for refinement), demonstrate that planar pyrazole geometry and substituent orientation are critical for activity . For instance, the tetrazole group in the lead compound adopts a conformation ideal for hydrogen bonding with kinase active sites.
Research Findings and Discussion
Advantages of Lead Compound :
- Superior target affinity (IC50 = 45 nM) due to synergistic effects of thiophene and tetrazole.
- Balanced logP (2.1) supports both solubility and blood-brain barrier penetration.
Limitations of Analogues :
- Carboxylic acid derivatives exhibit rapid clearance in hepatic microsomal assays.
- Furan-substituted analogues show reduced thermal stability in differential scanning calorimetry (DSC) studies.
Structural data derived from SHELX-based crystallography remain pivotal in rationalizing these trends . Future work may explore hybridizing thiophene-tetrazole motifs with electron-withdrawing phenyl substituents to further optimize potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
